Cas no 15545-53-6 (1-(3-chloro-4-methylphenyl)-3,3-diethylurea)

1-(3-Chloro-4-methylphenyl)-3,3-diethylurea is a substituted urea derivative characterized by its chloro and methyl functional groups on the phenyl ring, along with diethyl substitution on the urea nitrogen. This compound is of interest in agrochemical and pharmaceutical research due to its potential herbicidal or pharmacological properties. The chloro and methyl groups enhance its lipophilicity, potentially improving bioavailability or binding affinity in target applications. The diethyl substituents may influence steric and electronic effects, modulating reactivity or stability. Its well-defined structure allows for precise studies in structure-activity relationships. Suitable for synthetic and mechanistic investigations, it serves as a valuable intermediate or reference standard in specialized chemical development.
1-(3-chloro-4-methylphenyl)-3,3-diethylurea structure
15545-53-6 structure
Product Name:1-(3-chloro-4-methylphenyl)-3,3-diethylurea
CAS No:15545-53-6
MF:C12H17ClN2O
MW:240.729182004929
CID:2779468
PubChem ID:3692062
Update Time:2025-06-13

1-(3-chloro-4-methylphenyl)-3,3-diethylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-4-methylphenyl)-3,3-diethylurea
    • 15545-53-6
    • DTXSID00395120
    • AB00008717-01
    • F1318-0227
    • VU0494310-1
    • Urea, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-
    • Z56259967
    • 666-706-1
    • DTXCID10345979
    • AKOS002244105
    • Inchi: 1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3,(H,14,16)
    • InChI Key: NTXSMLYMIGVDRF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC(=C1)NC(N(CC)CC)=O

Computed Properties

  • Exact Mass: 240.1029409Da
  • Monoisotopic Mass: 240.1029409Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.3Ų

1-(3-chloro-4-methylphenyl)-3,3-diethylurea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F1318-0227-1mg
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F1318-0227-2mg
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F1318-0227-3mg
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F1318-0227-5mg
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